

Synthesis of Methyl 3-cyano-4-hydroxybenzoate from methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-cyano-4-hydroxybenzoate
Cat. No.:	B180658

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Methyl 3-cyano-4-hydroxybenzoate** from Methyl 4-hydroxybenzoate

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzoate structure makes it a versatile building block for more complex compounds. This technical guide provides a detailed overview of the synthetic routes for preparing **methyl 3-cyano-4-hydroxybenzoate** from the readily available starting material, methyl 4-hydroxybenzoate. Two primary methods are discussed, with a focus on a process that avoids highly toxic reagents, making it more suitable for industrial applications.

Synthetic Strategies

There are two main strategies for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** from methyl 4-hydroxybenzoate:

- Iodination followed by Cyanation: This is a two-step process that involves the initial iodination of the benzene ring at the position ortho to the hydroxyl group, followed by a cyanation reaction to replace the iodine atom with a cyano group.

- Formylation followed by Conversion to Cyano Group: This alternative two-step route begins with the formylation of methyl 4-hydroxybenzoate to introduce a formyl group at the ortho position. This intermediate is then converted to the final cyano compound. This method is often preferred for larger-scale production as it avoids the use of toxic metal cyanides[1][2][3].

This guide will focus on the second, more industrially viable route.

Experimental Protocol: Formylation and Cyanation Route

This section details the experimental procedure for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** via a formylation-cyanation pathway[1][2].

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This step involves the ortho-formylation of methyl 4-hydroxybenzoate.

- Reagents and Materials:
 - Methyl 4-hydroxybenzoate
 - Magnesium chloride
 - Triethylamine
 - Paraformaldehyde
 - Dichloromethane (DCM)
 - Concentrated hydrochloric acid
 - Sodium sulfate
- Procedure:
 - To a 50 L reaction kettle, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2

mol), and dichloromethane (18 L).

- Heat the mixture in an oil bath at 60°C (internal temperature of 44°C) and stir overnight.
- After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).
- Filter off any insoluble material.
- Extract the filtrate with dichloromethane four times.
- Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate. The product is used directly in the next step.

Step 2: Synthesis of **Methyl 3-cyano-4-hydroxybenzoate**

This step converts the intermediate formyl compound into the final cyano product.

- Reagents and Materials:
 - Methyl 3-formyl-4-hydroxybenzoate (from Step 1)
 - Hydroxylamine hydrochloride
 - Acetonitrile
 - N,N-Dimethylformamide (DMF)
 - Acetyl chloride
- Procedure:
 - To a 50 L reaction vessel, add the methyl 3-formyl-4-hydroxybenzoate from the previous step.
 - Add hydroxylamine hydrochloride (1.14 kg) and a solvent mixture of acetonitrile (10 L) and N,N-dimethylformamide (2.5 L).

- Add acetyl chloride (1.17 L).
- Heat the reaction mixture to 80°C and stir for 2 hours to complete the conversion to **methyl 3-cyano-4-hydroxybenzoate**.

Data Summary

The following table summarizes the quantitative data for the synthesis of **methyl 3-cyano-4-hydroxybenzoate**.

Step	Reactant	Moles	Reagent	Moles	Solvent	Yield
1. Formylation n	Methyl 4- hydroxybe nzoate	16.4	Paraformal dehyde	131.2	Dichlorome thane	Not specified
2. Cyanation	Methyl 3- formyl-4- hydroxybe nzoate	16.4 (theoretical)	Hydroxyla mine HCl	Not specified	Acetonitrile /DMF	Not specified

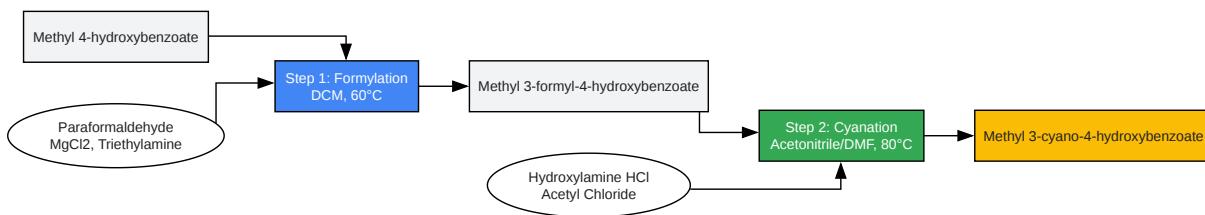
Note: The provided patent information focuses on the process and does not specify the isolated yields for each step.

Alternative Route: Iodination and Cyanation

For completeness, a summary of the iodination-cyanation route is provided below[4].

Step 1: Iodination

- Methyl 4-hydroxybenzoate (0.233 mol) is dissolved in acetic acid and heated to 65°C.
- A solution of iodine monochloride (ICl, 0.233 mol) in acetic acid is added dropwise.
- The reaction is maintained at 65°C for 5 hours and then stirred at room temperature for 16 hours.
- The product, methyl 4-hydroxy-3-iodobenzoate, is collected by filtration.


- Yield: 90.3%

Step 2: Cyanation

- Methyl 4-hydroxy-3-iodobenzoate (0.1 mol) is dissolved in DMF.
- Copper(I) cyanide (CuCN, 0.11 mol) and sodium cyanide (NaCN, 0.11 mol) are added.
- The mixture is heated to 105°C for 18 hours under a nitrogen atmosphere.
- After workup and extraction, the final product, **methyl 3-cyano-4-hydroxybenzoate**, is obtained.
- Yield: 100%

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of **methyl 3-cyano-4-hydroxybenzoate** via the formylation and cyanation route.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **methyl 3-cyano-4-hydroxybenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. methyl 3-cyano-4-hydroxybenzoate | 156001-68-2 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of Methyl 3-cyano-4-hydroxybenzoate from methyl 4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180658#synthesis-of-methyl-3-cyano-4-hydroxybenzoate-from-methyl-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com